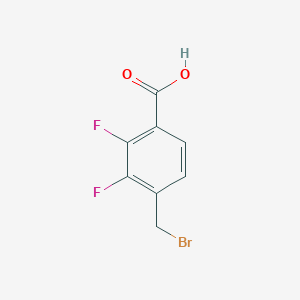
4-(Bromomethyl)-2,3-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2,3-difluorobenzoic acid is an organic compound with the molecular formula C8H5BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromomethyl and difluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,3-difluorobenzoic acid typically involves the bromination of 2,3-difluorotoluene followed by oxidation. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group. The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,3-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzoic acids or benzyl derivatives.
Oxidation: Formation of difluorobenzoic acid or difluorobenzaldehyde.
Reduction: Formation of difluorobenzyl alcohol.
Scientific Research Applications
4-(Bromomethyl)-2,3-difluorobenzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,3-difluorobenzoic acid involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The difluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Lacks the difluoromethyl groups, making it less electron-withdrawing.
2,3-Difluorobenzoic acid: Lacks the bromomethyl group, resulting in different reactivity.
4-(Chloromethyl)-2,3-difluorobenzoic acid: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
Uniqueness
4-(Bromomethyl)-2,3-difluorobenzoic acid is unique due to the combination of bromomethyl and difluoromethyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3-difluorobenzoic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-4-1-2-5(8(12)13)7(11)6(4)10/h1-2H,3H2,(H,12,13) |
InChI Key |
RYHAKEGMEMELSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


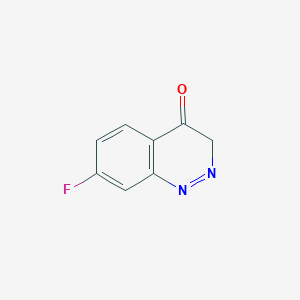
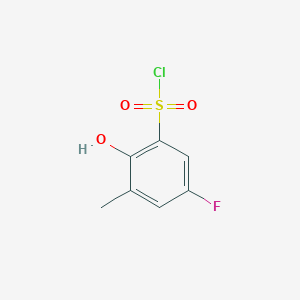
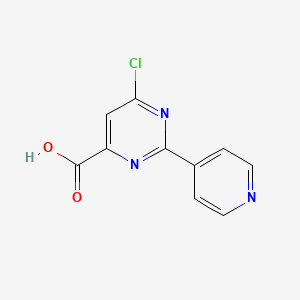
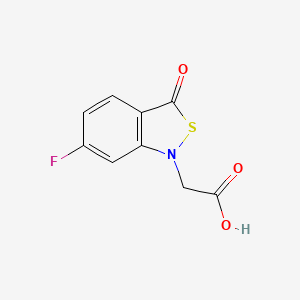
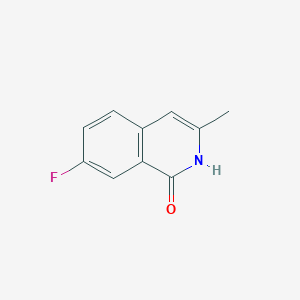
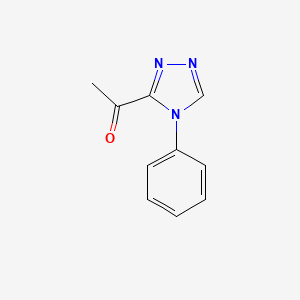
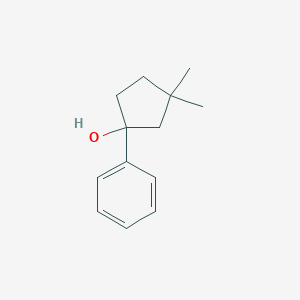
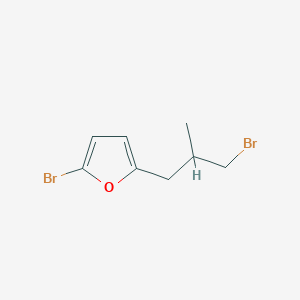
![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)

![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)
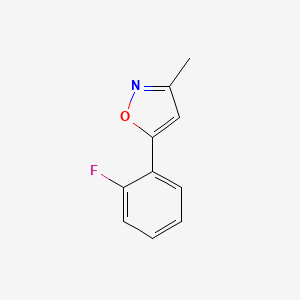
![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
